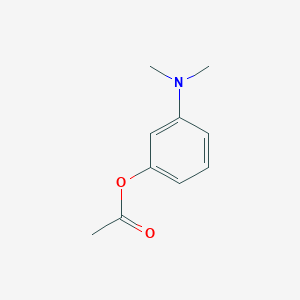

3-(Dimethylamino)phenyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

17579-36-1 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

[3-(dimethylamino)phenyl] acetate |

InChI |

InChI=1S/C10H13NO2/c1-8(12)13-10-6-4-5-9(7-10)11(2)3/h4-7H,1-3H3 |

InChI Key |

PDKHRSDHGQFHEY-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=CC(=C1)N(C)C |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)N(C)C |

Other CAS No. |

17579-36-1 |

Synonyms |

3-Acetoxy-N,N-dimethylaniline |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-(Dimethylamino)phenyl Acetate (B1210297)

The primary and most direct method for synthesizing 3-(Dimethylamino)phenyl acetate is through the esterification of its precursor, 3-(Dimethylamino)phenol.

Direct Esterification of 3-(Dimethylamino)phenol

This method involves the reaction of 3-(Dimethylamino)phenol with an acetylating agent to form the corresponding ester.

The synthesis is typically achieved by treating 3-(Dimethylamino)phenol with acetic anhydride (B1165640). jetir.org Pyridine (B92270) is often employed as a catalyst and as a base to neutralize the acetic acid byproduct formed during the reaction. The reaction is generally carried out with stirring and may require heating to proceed at a reasonable rate. jetir.org

Table 1: Reagents for the Synthesis of this compound

| Reagent | Role |

|---|---|

| 3-(Dimethylamino)phenol | Starting Material |

| Acetic Anhydride | Acetylating Agent |

Following the completion of the reaction, the mixture is typically subjected to a workup procedure to isolate the desired product. This often involves pouring the reaction mixture into water to quench any unreacted acetic anhydride. The product, being an organic ester, is then extracted into a suitable organic solvent. The organic layer is subsequently washed, dried, and the solvent is removed under reduced pressure. For higher purity, column chromatography can be employed to separate the this compound from any remaining starting materials or byproducts.

Chemical Reactivity and Reaction Pathways of this compound

The reactivity of this compound is characterized by transformations involving the ester functional group and the aromatic ring. One of the most significant reactions it undergoes is the Fries rearrangement.

Rearrangement Reactions

The Fries rearrangement is a well-established organic reaction that converts a phenolic ester into a hydroxy aryl ketone. wikipedia.org This reaction is catalyzed by Lewis acids and involves the migration of the acyl group from the phenolic oxygen to the aromatic ring. wikipedia.orgbyjus.com

The reaction is known to be selective for the ortho and para positions, and the product distribution can often be influenced by reaction conditions such as temperature and the solvent used. wikipedia.orgbyjus.com A widely accepted mechanism for the Fries rearrangement involves the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the acyl group. wikipedia.orgbyjus.com This coordination polarizes the ester bond, leading to the formation of an acylium carbocation. This electrophile then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to form the ortho and para hydroxy ketone products. wikipedia.orgbyjus.com Lower reaction temperatures generally favor the formation of the para isomer, while higher temperatures tend to favor the ortho product. byjus.compw.live

Table 2: Products of the Fries Rearrangement of this compound

| Product Name | Position of Acyl Group |

|---|---|

| 2-Hydroxy-4-(dimethylamino)acetophenone | ortho |

An in-depth examination of the chemical behavior of this compound reveals complex reactivity patterns, particularly in rearrangement, hydrolysis, and aminolysis reactions. This article delineates the mechanistic details of these transformations, focusing on the influence of reaction conditions and the nature of intermediate species.

1

1 The Fries Rearrangement

The Fries rearrangement is a notable reaction that converts a phenolic ester, such as this compound, into a hydroxy aryl ketone, typically through the action of a Lewis acid catalyst. byjus.comchemistrylearner.comwikipedia.org This transformation is significant for the synthesis of acylated phenols, which are valuable intermediates in the pharmaceutical and agrochemical industries. chemistrylearner.com

While a definitive, universally applicable mechanism for the Fries rearrangement remains the subject of ongoing investigation, a widely accepted pathway involves the formation of an acylium carbocation intermediate. chemistrylearner.comwikipedia.org The reaction is initiated by the coordination of a Lewis acid, for instance, aluminum chloride (AlCl₃), to the carbonyl oxygen of the acyl group. This oxygen is more electron-rich and thus a more favorable Lewis base compared to the phenolic oxygen. byjus.comwikipedia.org

This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the rearrangement of the Lewis acid to the phenolic oxygen. This step facilitates the cleavage of the ester's C-O bond, generating a free acylium carbocation. byjus.comwikipedia.org Subsequently, this electrophilic acylium ion attacks the aromatic ring in a classic electrophilic aromatic substitution. byjus.com For this compound, the strongly activating, ortho-para directing dimethylamino group would be expected to facilitate this electrophilic attack. However, under the acidic conditions of the Fries rearrangement, the dimethylamino group will be protonated, forming a deactivating, meta-directing ammonium (B1175870) group. This significantly influences the position of the incoming acyl group.

Evidence for both intermolecular and intramolecular pathways has been suggested by crossover experiments. wikipedia.org The solvent can play a role, with the potential for the formation of an ion pair between the acylium cation and the phenoxide-Lewis acid complex within a solvent cage. organic-chemistry.org

The outcome of the Fries rearrangement is highly dependent on the reaction conditions. Key factors include the choice of catalyst, solvent, and temperature. byjus.comwikipedia.org

Lewis Acid Catalysis: A variety of Lewis acids, including aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄), can catalyze the reaction. organic-chemistry.org Strong Brønsted acids like hydrogen fluoride (B91410) (HF) and methanesulfonic acid have also been employed. wikipedia.orgorganic-chemistry.org The catalyst is often required in stoichiometric or even excess amounts because it complexes with both the starting ester and the resulting hydroxy aryl ketone product. organic-chemistry.org The use of solid acid catalysts, such as zeolites, has been explored as a more environmentally benign alternative to traditional Lewis acids for the rearrangement of substrates like phenyl acetate. rsc.org

Temperature and Solvent: The regioselectivity of the rearrangement—that is, the preference for substitution at the ortho or para position relative to the hydroxyl group—is notably temperature-dependent. byjus.comchemistrylearner.com

Low temperatures (e.g., ≤ 60°C) generally favor the formation of the para-substituted product. pw.live

High temperatures (e.g., > 160°C) tend to yield the ortho-substituted product. pw.live

The solvent also influences the product distribution. Non-polar solvents can favor the formation of the ortho isomer, while polar solvents may promote para substitution. byjus.com

| Condition | Favored Product | Rationale |

|---|---|---|

| Low Temperature | Para-isomer | Thermodynamically controlled product |

| High Temperature | Ortho-isomer | Kinetically controlled product |

| Non-polar Solvent | Ortho-isomer | Favors intramolecular rearrangement within a solvent cage |

| Polar Solvent | Para-isomer | Favors separation of the acylium ion for intermolecular attack |

2 Hydrolysis and Aminolysis Reactions

1 Mechanistic Studies of Ester Hydrolysis

The hydrolysis of esters like this compound can be catalyzed by either acid or base.

Under basic conditions (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. youtube.commasterorganicchemistry.com This addition forms a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, eliminating the phenoxide leaving group to form a carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, which drives the reaction to completion, making this process effectively irreversible. youtube.commasterorganicchemistry.com An acid workup is required to protonate the carboxylate and obtain the final carboxylic acid product. masterorganicchemistry.com

Fries Rearrangement to Hydroxyphenyl Ketone Derivatives

2 Aminolysis Mechanisms of Phenyl Acetates

The reaction of phenyl acetates with amines (aminolysis) can proceed through different mechanistic pathways, the nature of which is influenced by the specific reactants and conditions. nih.govresearchgate.net

The aminolysis of phenyl esters can occur via either a concerted or a stepwise mechanism. In a concerted mechanism , the bond formation between the amine nucleophile and the carbonyl carbon occurs simultaneously with the cleavage of the bond to the phenoxide leaving group. This pathway proceeds through a single transition state without the formation of a stable intermediate. researchgate.net

In contrast, a stepwise mechanism involves the formation of a distinct tetrahedral intermediate. nih.govresearchgate.net The reaction involves two steps: the initial nucleophilic attack by the amine to form the intermediate, followed by the expulsion of the leaving group from this intermediate. researchgate.net For the aminolysis of phenyl acetate with ammonia, theoretical calculations suggest that a general base-catalyzed neutral stepwise mechanism is the most favorable pathway. researchgate.net Studies on various phenyl acetates have shown that the reaction can be consistent with a stepwise process, particularly for more reactive esters. nih.gov

For example, kinetic studies on the aminolysis of certain substituted phenyl acetates with poly(ethylenimine) showed curved Brønsted-type plots. nih.gov These curves are indicative of a stepwise reaction and a shift in the rate-limiting step. At lower amine basicity, the breakdown of the tetrahedral intermediate is rate-determining, while at higher basicity, the initial nucleophilic attack to form the intermediate becomes rate-limiting. nih.gov The presence of the electron-donating 3-(dimethylamino) group on the phenyl acetate would be expected to make the phenoxide a poorer leaving group compared to an unsubstituted phenoxide, which could influence the partitioning of the tetrahedral intermediate.

| Ester | Brønsted Slope (β) | Inferred Mechanism |

|---|---|---|

| 2-Nitrophenyl acetate | 0.92 | Stepwise, formation of T⁺/⁻ likely rate-determining |

| 4-Acetoxy-3-chlorobenzoic acid | 0.99 | Stepwise, formation of T⁺/⁻ likely rate-determining |

| 4-Acetoxybenzenesulfonate | 0.82 | Stepwise, formation of T⁺/⁻ likely rate-determining |

| 3-Acetoxy-2,6-dinitrobenzoic acid | Curved Plot (0.9 to 0.1) | Stepwise, change in rate-determining step |

| 4-Acetoxy-3-nitrobenzenesulfonate | Curved Plot (0.9 to 0.1) | Stepwise, change in rate-determining step |

Aminolysis Mechanisms of Phenyl Acetates

General Base Catalysis Effects

The hydrolysis of esters like this compound can be subject to catalysis by a general base. In the case of related compounds, such as substituted-phenyl 3-dialkylaminopropionates, the dialkylamino group can provide intramolecular catalysis. rsc.org This process is characterized by a general base catalysis mechanism. rsc.org The hydrolysis of p-nitrophenyl 2-dimethylaminobenzoate also demonstrates intramolecular catalysis by the dimethylamino group. rsc.org

A key indicator of general base catalysis by a tertiary nitrogen is the solvent deuterium (B1214612) isotope effect (kH/kD). These values have been observed to decrease as the basicity of the general base increases, reaching values as low as 1.4. rsc.org This phenomenon is accompanied by a notable increase in the reaction's sensitivity to the basicity of the leaving group when compared to similar reactions catalyzed by oxyanions. rsc.org The aminolysis of phenyl acetate is also subject to general base catalysis. acs.org

Kinetic and Thermodynamic Parameters

The study of gas-phase elimination reactions of various alkyl and (dimethylamino)alkyl acetates provides insight into the kinetic and thermodynamic parameters of these transformations. researchgate.net Theoretical calculations for compounds like ethyl acetate, 2-(dimethylamino)ethyl acetate, and 3-(dimethylamino)propyl acetate show that they decompose through a concerted six-membered cyclic transition state, yielding acetic acid and the corresponding olefin. researchgate.net

For the gas-phase elimination of these esters, kinetic and thermodynamic parameters have been calculated at 400 °C. researchgate.net The nature of these reactions can be further understood by examining geometrical parameters, electron distribution, and bond order analysis. researchgate.net In the case of 4-(dimethylamino)-1-butyl acetate, the nitrogen atom is suggested to assist in the elimination of the acetate, potentially through an intimate ion-pair intermediate that decomposes to methyl acetate and N-methyl pyrrolidine. researchgate.net

Table 1: Comparative Kinetic and Thermodynamic Parameters at 400 °C researchgate.net

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Ethyl Acetate | 48.1 | -29.2 | 67.8 |

| 2-(Dimethylamino)ethyl Acetate | 46.5 | -29.9 | 66.7 |

| Propyl Acetate | 47.5 | -29.5 | 67.3 |

| 3-(Dimethylamino)propyl Acetate | 47.0 | -29.8 | 67.0 |

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution on the Phenyl Ring (e.g., Friedel-Crafts type)

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. uci.edulibretexts.org The reaction proceeds via a two-step mechanism where the aromatic ring first attacks an electrophile, forming a resonance-stabilized carbocation known as a benzenium ion or σ-complex. libretexts.orgmasterorganicchemistry.com This initial step is typically the rate-determining step because it disrupts the aromaticity of the ring. uci.edumasterorganicchemistry.com In the second step, a proton is lost from the carbon that formed the new bond with the electrophile, restoring the aromatic system. libretexts.orgmasterorganicchemistry.com

The dimethylamino group (-N(CH₃)₂) on the phenyl ring of this compound is a powerful activating group and an ortho-, para-director. This is because the nitrogen atom can donate its lone pair of electrons into the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during electrophilic attack at the ortho and para positions. uci.edu This increased electron density on the ring makes it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For this compound, an incoming electrophile would be directed to the positions ortho and para to the dimethylamino group.

Nucleophilic Attack at the Carbonyl Center

The carbonyl group (C=O) in this compound is a key reactive site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. msu.edu This initial attack leads to the formation of a tetrahedral intermediate. msu.edu

The subsequent fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. For instance, hydrolysis of the ester, which can be base-catalyzed, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. researchgate.net The reaction of aldehydes and ketones with nitrogen nucleophiles, such as primary amines, also proceeds through a similar initial nucleophilic attack to form a tetrahedral intermediate, which can then lead to the formation of an imine. msu.edu The reactivity of the carbonyl center is a central feature of the chemistry of carboxylic acid derivatives, including esters like this compound. msu.edu

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of protons in a molecule. rsc.org Although a specific ¹H NMR spectrum for 3-(Dimethylamino)phenyl acetate (B1210297) is not provided in the search results, the expected chemical shifts and splitting patterns can be predicted based on the structure and data from similar compounds. rsc.orghmdb.ca The protons on the aromatic ring would appear in the downfield region, typically between δ 6.5 and 8.0 ppm, with their exact shifts and multiplicities depending on their position relative to the dimethylamino and acetate groups. The methyl protons of the dimethylamino group would likely produce a singlet in the upfield region, around δ 2.9-3.0 ppm. The methyl protons of the acetate group would also appear as a singlet, but at a slightly different chemical shift, typically around δ 2.1-2.3 ppm.

Table 1: Predicted ¹H NMR Data for 3-(Dimethylamino)phenyl acetate

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 6.5 - 8.0 | Multiplet |

| N(CH₃)₂ | ~2.9 - 3.0 | Singlet |

| OCOCH₃ | ~2.1 - 2.3 | Singlet |

This table is based on general principles of ¹H NMR spectroscopy and data for analogous compounds.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. kccollege.ac.in For this compound, distinct signals would be observed for each unique carbon atom. chemicalbook.com The carbonyl carbon of the acetate group would be found significantly downfield, typically in the range of δ 168-172 ppm. The aromatic carbons would resonate in the δ 110-155 ppm region, with the carbon attached to the oxygen atom (C-O) appearing at the lower end of this range and the carbon attached to the nitrogen atom (C-N) also showing a characteristic shift. The methyl carbons of the dimethylamino group would appear upfield, around δ 40 ppm, while the methyl carbon of the acetate group would be found at approximately δ 21 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| Aromatic C-O | ~150 |

| Aromatic C-N | ~150 |

| Aromatic C-H | 110 - 130 |

| N(CH₃)₂ | ~40 |

| OCOCH₃ | ~21 |

This table is based on general principles of ¹³C NMR spectroscopy and data for analogous compounds.

Mass Spectrometry (MS) for Molecular Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. miamioh.edulibretexts.org For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. miamioh.edu A significant fragment would likely be observed corresponding to the loss of the acetyl group (CH₃CO), resulting in a [M-42]⁺ peak. Another characteristic fragmentation for amines is the alpha-cleavage, which in this case could involve the loss of a methyl radical from the dimethylamino group to form a stable iminium ion. docbrown.inforesearchgate.net

X-ray Crystallography for Solid-State Structural Determination (relevant for derivatives)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound itself was found, studies on its derivatives can offer insights into its potential solid-state conformation. For instance, the crystal structure of N-[6-(Dimethylamino)-9-phenyl-3H-telluroxanthen-3-ylidene]-N-methylmethanaminium hexafluorophosphate, which contains a dimethylamino-phenyl group, reveals details about bond lengths and angles within this moiety. nih.gov Such studies on related compounds can help in understanding the steric and electronic effects that influence the molecular geometry.

Electronic Absorption and Emission Spectroscopy (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. science.gov Molecules containing chromophores, such as the aromatic ring and the dimethylamino group in this compound, absorb light in the UV-visible region. researchgate.netmdpi.comresearchgate.net The spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The presence of the electron-donating dimethylamino group and the electron-withdrawing acetate group can lead to intramolecular charge transfer (ICT) bands, which are often sensitive to solvent polarity. researchgate.net While specific absorption maxima for this compound were not detailed in the search results, related compounds with a dimethylamino-phenyl group exhibit strong absorption in the UV-A or visible region. mdpi.comresearchgate.netphyschemres.org

Advanced Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Applications

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure and assembly of molecules. NCI analysis is a computational technique that visualizes these weak interactions in real space. For derivatives of 3-(Dimethylamino)phenyl acetate (B1210297), NCI analysis, often coupled with Hirshfeld surface analysis, reveals the nature and extent of interactions such as hydrogen bonds and van der Waals forces. These analyses help in understanding how molecules interact with their neighbors in a crystal lattice, which is fundamental to predicting crystal packing.

Ab Initio Methods for High-Level Calculations

Ab initio quantum mechanical methods are foundational in computational chemistry, providing highly accurate solutions to the electronic Schrödinger equation without empirical parameters. nih.gov These methods are employed to calculate the fundamental properties of 3-(Dimethylamino)phenyl acetate and its derivatives.

For instance, Density Functional Theory (DFT) is a widely used ab initio method that computes ground-state properties from the electron density. nih.gov It is instrumental in optimizing molecular geometries and predicting vibrational frequencies. Another high-level method is the Møller-Plesset perturbation theory, which offers excellent accuracy for calculating electronic structure and spectroscopic properties. These calculations provide a detailed understanding of the molecule's electronic landscape, which is essential for predicting its reactivity and spectroscopic signatures.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, providing insights into conformational changes and dynamic processes. nih.gov For molecules like this compound, MD simulations can reveal how the molecule explores different conformations in solution or in a biological environment. These simulations are often run for nanoseconds to microseconds to capture relevant biological and chemical processes. nih.gov

Intermolecular Interactions and Crystal Packing (for derivatives)

The arrangement of molecules in a crystal is governed by a delicate balance of intermolecular forces. Understanding these interactions is key to predicting and controlling the solid-state properties of materials. For derivatives of this compound, X-ray crystallography combined with computational analyses provides a detailed picture of the crystal packing.

Hydrogen Bonding Networks

Hydrogen bonds are among the most important non-covalent interactions that direct molecular assembly. In the crystal structures of derivatives of this compound, hydrogen bonds can form intricate networks that stabilize the crystal lattice. researchgate.netusc.edu.au For example, C—H···O and C—H···N hydrogen bonds can link molecules into chains or more complex three-dimensional architectures. nih.govnih.gov The geometry and strength of these hydrogen bonds can be precisely characterized using crystallographic data and computational methods. semanticscholar.orgnih.gov The presence and pattern of hydrogen-bonding networks significantly influence the physical properties of the crystalline material. rsc.org

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties through computational methods is a powerful tool for structural elucidation and for understanding the electronic and vibrational characteristics of molecules. For this compound, a comprehensive analysis involves the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra and correlating these predictions with available experimental data for the parent compound, Phenyl acetate, and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The experimental ¹H and ¹³C NMR chemical shifts for Phenyl acetate in CDCl₃ are well-established. bmrb.iohmdb.cahmdb.ca The introduction of a dimethylamino group at the meta-position is expected to cause predictable shifts in the aromatic region. The dimethylamino group is a strong electron-donating group, which increases electron density at the ortho and para positions relative to it. For a meta-substituted compound like this compound, this effect will influence the chemical shifts of the remaining aromatic protons and carbons. Studies on substituted phenyl acetates have shown that the substituent effects on ¹³C chemical shifts are generally additive, allowing for reasonable predictions. jcsp.org.pk

Table 1: Experimental NMR Data for Phenyl Acetate and Predicted Data for this compound

| Position | Phenyl Acetate (Experimental, in CDCl₃) | This compound (Predicted) | ||

|---|---|---|---|---|

| ¹³C Chemical Shift (ppm) bmrb.iohmdb.ca | ¹H Chemical Shift (ppm) bmrb.iohmdb.ca | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | |

| C=O | 169.5 | - | ~169.5 | - |

| CH₃ (acetate) | 21.1 | 2.29 | ~21.1 | ~2.3 |

| C1 | 150.7 | - | ~151 | - |

| C2 | 121.6 | 7.08 | ~111 | ~6.7 |

| C3 | 129.4 | 7.38 | ~152 | - |

| C4 | 125.8 | 7.23 | ~111 | ~6.7 |

| C5 | 129.4 | 7.38 | ~130 | ~7.2 |

| C6 | 121.6 | 7.08 | ~115 | ~6.8 |

| N(CH₃)₂ | - | - | ~40.5 | ~2.9 |

Note: Predicted values are estimations based on substituent effects described in the literature. jcsp.org.pk Experimental verification is required for confirmation.

Modern machine learning algorithms, trained on large datasets of experimental spectra, are also emerging as powerful tools for the rapid and accurate prediction of ¹H NMR chemical shifts, often achieving a mean absolute error of less than 0.10 ppm. nih.gov

Infrared (IR) Spectroscopy

The vibrational frequencies in an IR spectrum can be computationally modeled using DFT calculations. researchgate.netnih.gov These calculations help in assigning specific absorption bands to the corresponding molecular vibrations. For complex molecules, computed spectra can be essential for interpreting experimental results where many vibrational modes overlap. researchgate.netmdpi.com It is a common practice to apply a scaling factor to the calculated frequencies to improve the correlation with experimental data, accounting for anharmonicity and basis set limitations. researchgate.net

For this compound, the IR spectrum would be dominated by characteristic vibrations of its functional groups. The NIST WebBook provides a reference spectrum for Phenyl acetate, which can be used for comparison. nist.gov

Table 2: Predicted and Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted/Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C-H stretch | 3100-3000 | Medium-Weak |

| Alkyl | C-H stretch | 3000-2850 | Medium |

| Ester | C=O stretch | 1770-1750 | Strong |

| Aromatic Ring | C=C stretch | 1600-1450 | Medium |

| Aromatic Amine | C-N stretch | 1335-1250 orgchemboulder.com | Strong |

| Ester | C-O stretch (Aryl-O) | 1250-1150 | Strong |

Note: Values are based on established correlation charts and computational studies of related compounds. wpmucdn.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent density functional theory (TD-DFT) is the most common method for predicting electronic absorption spectra. tandfonline.commdpi.com It allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the UV-Vis bands.

The UV-Vis spectrum of this compound is expected to be characterized by π → π* transitions within the substituted benzene (B151609) ring. While Phenyl acetate itself has a maximum absorption around 265 nm, the presence of the electron-donating dimethylamino group, a strong auxochrome, is predicted to cause a significant bathochromic (red) shift. nih.gov Studies on other N,N-dimethylaniline derivatives confirm that this substituent significantly enhances absorption and shifts it to longer wavelengths. researchgate.netsemanticscholar.org For instance, the UV-Vis spectrum of (2E)-3-[4-(dimethylamino)phenyl]acrylaldehyde shows a strong absorption at much longer wavelengths than its unsubstituted counterpart. researchgate.net

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Predicted λmax Range (nm) |

|---|---|---|

| π → π | Substituted Benzene Ring | 280 - 320 |

| π → π | Substituted Benzene Ring | 240 - 260 |

Note: Predicted ranges are based on TD-DFT studies of similarly substituted aromatic compounds. researchgate.netbiointerfaceresearch.comphyschemres.org The exact λmax is sensitive to solvent polarity.

The correlation between computationally predicted spectra and experimental results provides a powerful feedback loop. Discrepancies can point to conformational complexities, solvent effects, or limitations in the theoretical model, while strong agreement provides confident structural assignment and a deeper understanding of the molecule's electronic properties. researchgate.net

Analytical Method Development for the Compound and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components within a mixture. nih.gov Its application is essential for isolating the target compound from impurities, starting materials, and by-products. The choice of chromatographic method depends on the physicochemical properties of the analyte, such as polarity, size, and charge. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds, making it highly suitable for 3-(Dimethylamino)phenyl acetate (B1210297) and its derivatives. nih.gov The development of an effective HPLC method involves the systematic optimization of the stationary phase, mobile phase, and other operational parameters to achieve the desired separation. pharmtech.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like 3-(Dimethylamino)phenyl acetate. mdpi.com In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. mdpi.com

Stationary Phase Selection: The choice of stationary phase is critical for achieving selectivity.

C18 (Octadecylsilyl): This is the most widely used reversed-phase packing, offering high retention for hydrophobic compounds. It is a common starting point for method development. qub.ac.uknih.gov

Phenyl-Hexyl: Stationary phases incorporating phenyl groups offer alternative selectivity, particularly for aromatic compounds. qub.ac.uk These phases can engage in π-π interactions with analytes containing phenyl rings, which can significantly alter elution order and improve resolution compared to standard C18 columns. qub.ac.ukphenomenex.com For phenyl phases, methanol (B129727) is often a more effective organic modifier than acetonitrile (B52724) for enhancing the unique π-π selectivity. phenomenex.com

Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of an aqueous component and a water-miscible organic solvent. mdpi.com

Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used to control retention time and selectivity. mdpi.comphenomenex.com Acetonitrile generally has a lower UV cutoff and viscosity, while methanol can offer different selectivity due to its protic nature. phenomenex.com

Aqueous Phase and pH Control: The aqueous component is often buffered to control the ionization state of the analyte. For basic compounds like this compound, analysis at a low pH (e.g., using phosphoric acid or formic acid) ensures the amine group is protonated, leading to sharp, symmetrical peaks. sielc.comsielc.comsielc.com Alternatively, analysis at a high pH can be used to keep the amine in its neutral form. nih.gov For mass spectrometry compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate are required. sielc.comsielc.com

Table 1: Example RP-HPLC Conditions for Derivatives of this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Analyte Type | Dimethylamino-phenyl derivatives | Benzodiazepine Mixture | Polyphenyl Isomers |

| Stationary Phase | Newcrom R1 (Specialty Reversed-Phase) sielc.com | C18 nih.gov | Phenyl-Hexyl qub.ac.uk |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.comsielc.com | Acetonitrile, Methanol, 0.05 M Ammonium Acetate (25:45:30) nih.gov | Methanol, Water (Gradient from 80% to 100% Methanol) qub.ac.uk |

| pH | Acidic (not specified) | pH 9.0 nih.gov | Not specified |

| Temperature | Ambient | 50 °C nih.gov | Not specified |

| Detection | UV (Wavelength not specified) | UV at 240 nm nih.gov | UV at 280 nm qub.ac.uk |

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation is performed according to guidelines from bodies like the International Council on Harmonisation (ICH). nih.gov Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. It is typically expressed by the correlation coefficient (R²) of the calibration curve. researchgate.net

Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. researchgate.net

Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. scholarsresearchlibrary.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 2: Typical HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Common Acceptance Criterion |

|---|---|---|

| Linearity | Establishes a proportional relationship between concentration and detector response. | Correlation Coefficient (R²) ≥ 0.999 researchgate.net |

| Precision (Repeatability) | Measures variability of results over a short interval with the same operator and equipment. | RSD ≤ 2% nih.gov |

| Accuracy | Measures the agreement between the measured value and the true value. | Recovery between 98% and 102% nih.govresearchgate.net |

| Robustness | Evaluates the effect of small changes in pH, mobile phase composition, temperature, etc. | Peak parameters (retention time, area) should remain within acceptable limits. |

Capillary Electrophoresis (CE) is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers advantages over HPLC, including higher efficiency, faster analysis times, and lower consumption of solvents and samples. nih.gov CE is particularly powerful for purity analysis and the separation of chiral compounds (enantiomers), which is critical for many pharmaceutical derivatives. nih.gov

For the enantiomeric analysis of derivatives, chiral selectors are added to the background electrolyte. Cyclodextrins are the most common chiral selectors used in CE. nih.govchemicalpapers.com A study on the analysis of dapoxetine, a derivative containing a (3S)-3-(dimethylamino)-3-phenylpropan-1-ol structure, employed a dual cyclodextrin (B1172386) system to achieve separation of its R-enantiomer impurity. nih.gov The method was fully validated and demonstrated comparability to an enantioselective HPLC method for determining enantiomeric purity. nih.gov

Table 3: Example Capillary Electrophoresis Conditions for Enantiomeric Separation of a Derivative

| Parameter | Condition |

|---|---|

| Analyte | Dapoxetine and its R-enantiomer impurity nih.gov |

| Technique | Capillary Zone Electrophoresis (CZE) |

| Background Electrolyte | 50 mM Sodium Phosphate (B84403) buffer, pH 6.3 nih.gov |

| Chiral Selector | Dual system: 45 mg/mL sulfated γ-cyclodextrin and 40.2 mg/mL 2,6-dimethyl-β-cyclodextrin nih.gov |

| Capillary | Fused-silica, 50 μm internal diameter (32 cm total length) nih.gov |

| Separation Voltage | 9 kV nih.gov |

| Temperature | 15 °C nih.gov |

| Validation Range | 0.05% to 1.0% of the main component concentration nih.gov |

High-Performance Liquid Chromatography (HPLC) Methodologies

Coupling with Mass Spectrometry (LC-MS) for Enhanced Detection

Coupling liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of MS. This hyphenated technique is invaluable for impurity identification and trace-level quantification. nih.gov For the analysis of this compound and its derivatives, LC-MS allows for the determination of the mass-to-charge ratio (m/z) of the parent compound and any related substances, providing confident identification. rsc.org

A critical consideration for LC-MS is the volatility of the mobile phase. Non-volatile buffers like phosphate are incompatible with MS. Therefore, mobile phases must be composed of volatile components such as formic acid, ammonium acetate, or ammonium formate (B1220265) to ensure compatibility with the mass spectrometer's ion source. sielc.comsielc.com

A validated LC-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of phenylacetate (B1230308) and related compounds in plasma and urine demonstrated high sensitivity and robustness. nih.gov The method achieved quantification limits of 100 ng/mL for all analytes with excellent precision (RSD < 10%) and accuracy (recovery > 90%), highlighting the power of this technique for bioanalytical applications. nih.gov

Synthesis and Reactivity of Advanced Derivatives

Derivatives Modified at the Phenyl Moiety

The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring of 3-(Dimethylamino)phenyl acetate (B1210297) can significantly alter its electronic properties and reactivity. The synthesis of these derivatives generally involves the electrophilic halogenation of 3-(dimethylamino)phenol, followed by acetylation. The directing effects of the hydroxyl and dimethylamino groups, both being ortho-, para-directing, must be considered to control the regioselectivity of the halogenation.

For instance, direct bromination of 3-(dimethylamino)phenol would likely lead to polybrominated products due to the strong activation of the ring by both substituents. To achieve monohalogenation, milder conditions or protecting group strategies may be employed. Alternatively, starting from a pre-halogenated m-aminophenol, followed by N,N-dimethylation and acetylation, provides a more controlled synthetic route. Phenylacetic acid derivatives with halogenated benzyl (B1604629) subunits have been synthesized and evaluated for specific applications, indicating the chemical interest in such halogenated aromatic structures. nih.gov

Table 1: Representative Halogenated Derivatives

| Derivative Name | Structure | Synthetic Precursor (Example) |

| 4-Chloro-3-(dimethylamino)phenyl acetate | 2-Chloro-5-aminophenol | |

| 6-Bromo-3-(dimethylamino)phenyl acetate | 2-Bromo-5-aminophenol | |

| 4-Fluoro-3-(dimethylamino)phenyl acetate | 2-Fluoro-5-aminophenol |

The synthesis of alkyl and alkoxy substituted derivatives of 3-(Dimethylamino)phenyl acetate allows for the fine-tuning of steric and electronic properties. The general synthetic approach involves using an appropriately substituted phenol (B47542) as the starting material. For example, the synthesis of 3,5-dimethylphenol (B42653) is a known process, which can then be adapted to produce the desired dimethylamino derivative. google.com

Alkoxy derivatives are commonly prepared using the Williamson ether synthesis on a dihydroxyphenol precursor, followed by subsequent functional group transformations. researchgate.net For example, starting with 5-methoxyresorcinol, selective methylation of one hydroxyl group, followed by dimethylation of the amino group (if starting from 5-methoxy-3-aminophenol) and acetylation of the remaining hydroxyl group, would yield the target molecule. The synthesis of various alkoxy-substituted phenazines and phenylcyanoacrylates demonstrates established methods for introducing alkoxy chains onto phenyl rings. nih.govchemrxiv.org

Table 2: Representative Alkyl and Alkoxy Substituted Derivatives

| Derivative Name | Structure | Synthetic Precursor (Example) |

| 5-(Dimethylamino)-2-methylphenyl acetate | 4-Methylresorcinol | |

| 3-(Dimethylamino)-5-methoxyphenyl acetate | 5-Methoxyresorcinol | |

| 2-Ethoxy-5-(dimethylamino)phenyl acetate | 4-Ethoxyresorcinol |

The 3-(Dimethylamino)phenol scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, most notably coumarins. The Pechmann condensation is a widely employed method for coumarin (B35378) synthesis, involving the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. researchgate.netkjscollege.com

Specifically, the reaction of 3-(N,N-dimethylamino)phenol with ethyl acetoacetate, catalyzed by agents like concentrated sulfuric acid or zinc chloride, yields 7-(dimethylamino)-4-methylcoumarin. researchgate.net This reaction is a cornerstone in the synthesis of fluorescent dyes and biological probes. Various catalysts and conditions, including microwave irradiation and green chemistry approaches, have been developed to improve the efficiency and environmental footprint of these syntheses. kjscollege.comnih.gov

The synthesis of pyranone-fused derivatives can also be achieved. For example, enaminones derived from pyrones are reactive intermediates that can undergo various transformations to build complex heterocyclic structures. researchgate.net The reactivity of the 3-(dimethylamino)phenyl moiety can be harnessed to construct these fused systems, leading to compounds with interesting photophysical properties.

Table 3: Synthesis of a Coumarin Derivative

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 3-(N,N-Dimethylamino)phenol | Ethyl acetoacetate | Conc. H₂SO₄ or ZnCl₂, Reflux | 7-(Dimethylamino)-4-methylcoumarin |

| 3-(N,N-Dimethylamino)phenol | Ethyl 2-acetamide-3-oxobutyrate | Anhydrous ZnCl₂, Ethanol, Reflux | 3-Acetamido-7-(dimethylamino)coumarin researchgate.net |

Derivatives Modified at the Acetate Moiety

Modification of the acetate group to form longer chain esters, such as propanoates or butanoates, is a straightforward synthetic transformation. These derivatives are typically synthesized via the esterification of 3-(dimethylamino)phenol. The reaction is commonly carried out by treating the phenol with a suitable acyl chloride (e.g., propanoyl chloride) or carboxylic anhydride (B1165640) (e.g., propanoic anhydride) in the presence of a base like pyridine (B92270) or triethylamine.

This method allows for the systematic extension of the alkyl chain of the ester group, enabling studies on how chain length affects the compound's physical and chemical properties. The synthesis of various N-alkyl-propanamides and other esters from corresponding acids demonstrates the general applicability of these acylation methods. nih.gov

Table 4: Representative Longer Chain Esters

| Derivative Name | Structure | Acylating Agent |

| 3-(Dimethylamino)phenyl propanoate | Propanoyl chloride or Propanoic anhydride | |

| 3-(Dimethylamino)phenyl butanoate | Butanoyl chloride or Butanoic anhydride | |

| 3-(Dimethylamino)phenyl pentanoate | Pentanoyl chloride or Pentanoic anhydride |

The synthesis of thioacetate (B1230152) analogues, where the ester oxygen is replaced by a sulfur atom, provides valuable tools for mechanistic studies. The resulting S-[3-(dimethylamino)phenyl] ethanethioate can be prepared through several routes. One common method involves the reaction of 3-(dimethylamino)thiophenol (B1621780) with an acetylating agent like acetyl chloride or acetic anhydride. Alternatively, a nucleophilic substitution reaction can be employed, where a derivative of 3-(dimethylamino)phenol, such as its mesylate, is treated with a source of thioacetate anion, like potassium thioacetate. rsc.org

These thio-analogues are crucial for comparative studies of reaction mechanisms, particularly in enzyme-catalyzed reactions. For example, in studies of enzymes like phosphopantothenoylcysteine decarboxylase, mechanistic probes are used to trap intermediates. nih.gov The different electronic nature and bond energies of the C-S bond compared to the C-O bond can help elucidate reaction pathways, such as the formation and protonation of enethiolate intermediates. nih.gov The synthesis of thioamides and other thiocarbonyl compounds is also a well-established field, providing a basis for these preparations. organic-chemistry.org

Derivatives Modified at the Dimethylamino Moiety

The dimethylamino group of this compound serves as a versatile handle for the synthesis of a variety of derivatives, including primary and secondary amine analogues, as well as quaternized ammonium (B1175870) salts. These modifications can significantly alter the electronic and steric properties of the molecule, opening up new avenues for reactivity and application.

Primary and Secondary Amine Analogues

The synthesis of primary and secondary amine analogues of this compound provides precursors for further functionalization and reactivity studies.

Primary Amine Analogue: 3-Aminophenyl Acetate

The primary amine analogue, 3-aminophenyl acetate, can be synthesized from a readily available starting material, 3-nitrophenyl acetate, through catalytic hydrogenation. This reaction typically involves the use of a palladium-on-carbon (Pd/C) catalyst in a suitable solvent under a hydrogen atmosphere. The nitro group is selectively reduced to an amine, leaving the acetate ester intact. A general industrial process for the hydrogenation of nitrophenyl acetates to aminophenyl acetates involves reacting the nitro compound with hydrogen at 0 to 60°C and a hydrogen pressure of at least 4 MPa in a solvent. nih.gov

Another approach involves the preparation of 3-aminophenylacetic acid from p-nitrophenylacetonitrile through a multi-step synthesis involving reduction, acetylation, nitration, hydrolysis, esterification, deamination, reduction, and final hydrolysis. google.com

Secondary Amine Analogue: 3-(Methylamino)phenyl Acetate

The synthesis of the secondary amine analogue, 3-(methylamino)phenyl acetate, can be envisioned through the N-methylation of 3-aminophenyl acetate. This can be achieved through various methods, such as reductive amination with formaldehyde (B43269), where the primary amine reacts with formaldehyde to form an imine or aminal intermediate, which is then reduced in situ to the methylamine.

Alternatively, direct alkylation of 3-aminophenyl acetate with a methylating agent like methyl iodide can be employed, though this method may require careful control of reaction conditions to avoid over-methylation to the tertiary amine and quaternary ammonium salt. A preparation of 3-methylamino-1-phenylpropanol utilizes a Mannich reaction followed by a Raney's nickel catalyzed hydrogenation, suggesting a potential, albeit more complex, route for the synthesis of related methylamino compounds. google.com

A chemoselective acetylation of 2-aminophenol (B121084) has been demonstrated using immobilized lipase, with vinyl acetate as the acyl donor. acs.org This enzymatic approach could potentially be adapted for the selective N-acetylation of a precursor to later introduce the methylamino group.

A general method for the preparation of 3-aminophenylacetic acid involves the hydrolysis of m-aminophenyl methyl acetate with concentrated hydrochloric acid. google.com

A summary of potential synthetic routes for primary and secondary amine analogues is presented in Table 1.

| Analogue | Synthetic Precursor | Key Reaction | Typical Reagents |

| 3-Aminophenyl Acetate | 3-Nitrophenyl Acetate | Catalytic Hydrogenation | H₂, Pd/C |

| 3-(Methylamino)phenyl Acetate | 3-Aminophenyl Acetate | Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH₃CN) |

| 3-(Methylamino)phenyl Acetate | 3-Aminophenyl Acetate | N-Alkylation | Methyl Iodide, Base |

Table 1. Synthetic Approaches to Primary and Secondary Amine Analogues

Quaternized Ammonium Salts (e.g., Methylium salts)

The tertiary amine of this compound can be readily alkylated to form a quaternary ammonium salt, a class of compounds with permanent positive charge. researchgate.net The most common method for this transformation is the Menschutkin reaction, which involves the SN2 reaction of a tertiary amine with an alkyl halide. ijpbs.com

For the synthesis of the corresponding methylium salt, N,N,N-trimethyl-3-(acetoxy)anilinium iodide, this compound would be reacted with methyl iodide. This reaction is typically carried out in a suitable solvent, and the resulting quaternary ammonium salt often precipitates from the reaction mixture. google.com In some cases, heating in a sealed tube may be necessary to drive the reaction to completion. researchgate.net

Quaternary ammonium salts have been synthesized from tertiary amines using various alkyl halides and reaction conditions. For instance, poly[2-(dimethylamino)ethyl methacrylate] has been quaternized with a range of alkyl iodides at different temperatures, with the reaction progress monitored by NMR spectroscopy. researchgate.net The synthesis of N,N,N-trimethyl-O-(ureidopyridinium)acetyl chitosan (B1678972) derivatives also involves a quaternization step using methyl iodide. mdpi.com These examples highlight the general applicability of the Menschutkin reaction for the preparation of quaternary ammonium salts from tertiary amine precursors.

Quaternary ammonium salts themselves can act as alkylating agents in various chemical transformations, presenting an alternative to more hazardous conventional reagents. google.comcapes.gov.br

A summary of the synthesis of the methylium salt is provided in Table 2.

| Product | Starting Material | Reaction Type | Key Reagent | Typical Solvent |

| N,N,N-trimethyl-3-(acetoxy)anilinium iodide | This compound | Menschutkin Reaction | Methyl Iodide | DMF, Chloroform |

Table 2. Synthesis of a Quaternized Ammonium Salt Derivative

Reactivity Studies of Derivatives for Novel Transformations

The derivatives of this compound, particularly the primary amine analogues, are valuable substrates for a range of novel chemical transformations, including cyclization reactions to form heterocyclic compounds and complexation with metal ions.

Cyclization Reactions for Heterocycle Formation

The presence of both an amino group and an acetate group on the phenyl ring of derivatives like 3-aminophenyl acetate allows for intramolecular or intermolecular cyclization reactions to form various heterocyclic systems.

Benzoxazole (B165842) Synthesis

One prominent application is the synthesis of benzoxazoles. The reaction of an o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions is a well-established method for constructing the benzoxazole ring system. ijpbs.comnih.govresearchgate.netorganic-chemistry.orgnih.gov For example, 2-substituted benzoxazoles can be synthesized through the cyclocondensation of o-aminophenol with carboxylic acids catalyzed by polyphosphoric acid (PPA), sometimes under microwave irradiation. researchgate.net In a typical procedure, o-aminophenol and a benzoic acid derivative are stirred in PPA at elevated temperatures. researchgate.net This methodology could be applied to a derivative of 3-aminophenyl acetate where the acetate group would first be hydrolyzed to the corresponding phenol.

Fischer Indole (B1671886) Synthesis

Another important cyclization reaction is the Fischer indole synthesis, which produces indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgrsc.orgmdpi.comyoutube.combyjus.com A derivative of 3-aminophenyl acetate can be converted to the corresponding 3-acetoxyphenylhydrazine. This hydrazine (B178648) can then be reacted with a suitable ketone or aldehyde, such as isopropyl methyl ketone or 2-methylcyclohexanone, in the presence of an acid catalyst like acetic acid or polyphosphoric acid, to yield a substituted indole. mdpi.com The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a youtube.comyoutube.com-sigmatropic rearrangement and subsequent cyclization and aromatization. wikipedia.orgbyjus.com The choice of acid catalyst and reaction conditions can be crucial for the success and selectivity of the reaction. wikipedia.orgmdpi.com

A summary of potential cyclization reactions is presented in Table 3.

| Heterocycle | Starting Derivative | Reaction Type | Key Reagents |

| Benzoxazole | 3-Amino-hydroxyphenyl derivative | Condensation/Cyclization | Carboxylic Acid, PPA |

| Indole | 3-Acetoxyphenylhydrazine | Fischer Indole Synthesis | Ketone/Aldehyde, Acid Catalyst |

Table 3. Potential Cyclization Reactions of Derivatives

Complexation with Metal Ions

The derivatives of this compound, particularly those with primary or secondary amine functionalities and the phenolic oxygen (after hydrolysis of the acetate), can act as bidentate or polydentate ligands for the formation of transition metal complexes. The nitrogen of the amino group and the oxygen of the hydroxyl group can coordinate to a metal center, forming stable chelate rings.

The synthesis of transition metal complexes with ligands derived from aminophenols is a well-explored area of coordination chemistry. These complexes often exhibit interesting electronic, magnetic, and catalytic properties.

Copper(II) Complexes

Copper(II) complexes can be prepared by reacting a copper(II) salt, such as copper(II) acetate, with the aminophenol-derived ligand in a suitable solvent like ethanol. mdpi.comprimescholars.com The ligand coordinates to the copper center, often resulting in a colored precipitate of the complex. The coordination geometry around the copper(II) ion can vary depending on the ligand and the reaction conditions, with square planar and distorted trigonal bipyramidal geometries being common. researchgate.netmdpi.com For instance, the reaction of a thiosemicarbazone ligand containing a paracetamol (p-acetamidophenol) unit with copper(II) acetate yields a green precipitate of the corresponding complex. mdpi.com

Palladium(II) Complexes

Palladium(II) complexes are also readily formed with aminophenol and amino acid-derived ligands. A general procedure for the synthesis of bis-(amino acidato)palladium(II) complexes involves reacting palladium(II) acetate with the amino acid in an acetone/water mixture. nih.gov This method could likely be adapted for the synthesis of palladium complexes with 3-amino-hydroxyphenyl derivatives. Palladium complexes with N,N-bidentate ligands have been synthesized and characterized, and have shown catalytic activity in cross-coupling reactions like the Sonogashira reaction. rsc.org Palladium-catalyzed amination of aryl halides is a key method for forming C-N bonds, and ligands play a crucial role in the efficiency and selectivity of these reactions. nih.govepa.govsemanticscholar.orgspringernature.comnih.gov

The potential for forming borylated derivatives through iridium-catalyzed C-H borylation opens up further avenues for creating novel ligands for transition metal complexes, as these borylated intermediates can undergo subsequent cross-coupling reactions. capes.gov.brnih.govmsu.edunih.govmsu.edu

A summary of potential transition metal complex syntheses is provided in Table 4.

| Metal Ion | Ligand Precursor | Typical Metal Salt | Coordination Mode |

| Copper(II) | 3-Amino-hydroxyphenyl derivative | Copper(II) Acetate | N,O-bidentate |

| Palladium(II) | 3-Amino-hydroxyphenyl derivative | Palladium(II) Acetate | N,O-bidentate |

Table 4. Potential Synthesis of Transition Metal Complexes

Electrochemical Behavior of Complexes

The electrochemical characteristics of coordination complexes are pivotal in understanding their potential applications in areas such as catalysis, sensing, and molecular electronics. While specific, detailed research on the electrochemical behavior of complexes derived from this compound is not extensively documented in publicly available literature, the electrochemical properties can be inferred and discussed based on the behavior of structurally analogous compounds and fundamental electrochemical principles.

The dimethylamino group (-N(CH₃)₂) is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can participate in resonance or inductive effects. This electron-donating nature would increase the electron density at the metal center. Consequently, the metal center in such a complex would be more easily oxidized, resulting in a cathodic (less positive) shift of its oxidation potential compared to a complex with an unsubstituted phenyl acetate ligand.

Conversely, the acetate group (-OCOCH₃), while having a more complex electronic influence, can be considered. The ester functionality is generally electron-withdrawing, which would tend to make the oxidation of the metal center more difficult, leading to an anodic (more positive) shift in the redox potential. The net effect on the electrochemical potential would, therefore, be a balance of the strong electron-donating character of the dimethylamino group and the weaker electron-withdrawing nature of the acetate substituent, with the dimethylamino group's influence likely being dominant.

The electrochemical behavior of such complexes is typically investigated using techniques like cyclic voltammetry (CV). A cyclic voltammogram would reveal the potentials at which redox events (oxidation and reduction) occur. For a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp) would be close to 59/n mV (where n is the number of electrons transferred) at room temperature. The half-wave potential (E₁/₂), calculated as the average of the anodic and cathodic peak potentials, provides a thermodynamic measure of the redox potential of the couple.

For illustrative purposes, the following table presents hypothetical electrochemical data for a series of hypothetical first-row transition metal complexes with this compound, highlighting the expected trends.

| Metal Center | Redox Couple | E₁/₂ (V vs. SCE) | ΔEp (mV) | Notes |

| Fe(II) | Fe(II)/Fe(III) | +0.35 | 65 | Reversible one-electron oxidation. The electron-donating ligand stabilizes the higher oxidation state, making oxidation easier. |

| Cu(I) | Cu(I)/Cu(II) | +0.20 | 70 | Quasi-reversible behavior may be observed due to potential geometric changes upon oxidation. |

| Mn(II) | Mn(II)/Mn(III) | +0.60 | 80 | The oxidation may be irreversible or quasi-reversible, depending on the stability of the Mn(III) species. |

| Co(II) | Co(II)/Co(III) | +0.15 | 62 | Reversible process anticipated, with the low-spin Co(III) state being accessible. |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected electrochemical trends for complexes of this compound based on established electrochemical principles.

Further electrochemical studies, such as spectroelectrochemistry, could provide deeper insights by correlating changes in the electronic absorption spectrum with specific redox events. This would allow for the identification of the species formed upon oxidation or reduction and help to elucidate the electronic structure of the complex. The stability of the oxidized or reduced forms of the complex would also be a critical factor, determining the reversibility of the redox processes and the potential for the complex to act as a stable redox-active material.

Conclusion and Future Research Directions

Q & A

Q. What are the optimal conditions for synthesizing 3-(Dimethylamino)phenyl acetate in laboratory settings?

Methodological Answer: The synthesis typically involves condensation reactions using tertiary amines (e.g., triethylamine, TEA) as catalysts. For example, heating a mixture of a diclofenac derivative and L-phenylalanine 3-aminopropanol ureidoamide at 100°C in the presence of TEA yields structurally similar acetates . Purification via column chromatography with dichloromethane/methanol (9.5:0.5) is recommended to isolate the product with >95% purity .

Q. How can researchers purify this compound to ensure high yield and purity?

Methodological Answer: Column chromatography remains the gold standard for purification. Solvent systems like dichloromethane/methanol gradients (e.g., 9.5:0.5) effectively separate the target compound from byproducts . For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients can resolve impurities, as demonstrated in analogous coumarin-based acetate syntheses .

Q. What analytical techniques validate the structural integrity of this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For example, HRMS can verify the exact mass (e.g., 241.28 g/mol for C₁₅H₁₅NO₂) . Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (~1740 cm⁻¹) .

Advanced Research Questions

Q. How can temporal degradation of this compound impact long-term biochemical assays?

Methodological Answer: The compound degrades under prolonged exposure to light or humidity, altering its activity in enzyme assays. Stability studies under controlled conditions (e.g., 4°C in anhydrous solvents) are essential. For instance, analogs like phenylacetyl-CoA ligase substrates show reduced activity after 72 hours at room temperature . Include degradation kinetics (e.g., half-life calculations) in experimental protocols .

Q. What strategies resolve contradictions in biochemical assay data involving this compound?

Methodological Answer: Cross-validate results using orthogonal assays. For example, if enzyme inhibition data conflicts, combine spectrophotometric assays (e.g., monitoring NADH oxidation) with HPLC-based metabolite profiling . Control for batch-to-batch variability by standardizing synthesis protocols and purity thresholds (>95% by HPLC) .

Q. How does this compound interact with multi-enzyme systems in aromatic compound metabolism?

Methodological Answer: The compound acts as a competitive inhibitor or substrate for enzymes like phenylacetate-CoA ligase. Use isotopic labeling (e.g., ¹⁴C-acetate) to track its incorporation into metabolic pathways . In vitro studies with liver microsomes or recombinant enzymes can quantify binding affinities (Km/Vmax) and identify off-target interactions .

Q. What experimental designs mitigate cross-reactivity in assays using this compound derivatives?

Methodological Answer: Employ structure-activity relationship (SAR) studies to identify critical functional groups. For example, substituting the dimethylamino group with methoxy or halogens reduces nonspecific binding in coumarin-based analogs . Pair competitive inhibition assays with molecular docking simulations to predict binding sites .

Q. How can researchers ensure reproducibility in studies involving this compound?

Methodological Answer: Standardize synthesis protocols (e.g., reaction time, temperature) and document purification steps rigorously . Use certified reference materials (CRMs) for calibration, and validate analytical methods (e.g., HPLC retention times, NMR shifts) across multiple labs .

Methodological Challenges

Q. What are the limitations of using this compound in in vivo studies?

Methodological Answer: Poor bioavailability due to rapid hepatic metabolism limits its use in systemic applications. To address this, develop prodrug derivatives (e.g., ester-protected forms) or use localized delivery systems (e.g., nanoparticles) . Monitor plasma stability via LC-MS to quantify parent compound retention .

Q. How can computational modeling enhance the design of this compound analogs?

Methodological Answer: Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics (MD) simulations model interactions with target proteins (e.g., phenylacetate-CoA ligase) to guide synthetic modifications . Validate predictions with in vitro binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.